molecular formula C15H16N2O4 B5453504 N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide

Cat. No.: B5453504
M. Wt: 288.30 g/mol
InChI Key: OKBKBLCNJPUENI-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a methoxyaniline group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine derivative. One common method includes the following steps:

    Formation of the Amide Bond: Furan-2-carboxylic acid is reacted with 1-(4-methoxyanilino)-1-oxopropan-2-yl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyanilino)-2-oxo-2-phenylethyl]-2-furamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the methoxyaniline group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(16-15(19)13-4-3-9-21-13)14(18)17-11-5-7-12(20-2)8-6-11/h3-10H,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBKBLCNJPUENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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